molecular formula C28H40O4 B588989 戊酸雌二醇 EP 杂质 H CAS No. 1421283-56-8

戊酸雌二醇 EP 杂质 H

货号: B588989
CAS 编号: 1421283-56-8
分子量: 440.6 g/mol
InChI 键: RHEHQVRHZNOVQO-JGUUJACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estradiol Valerate EP Impurity H is a specific impurity associated with Estradiol Valerate, a synthetic estrogen used in hormone replacement therapy and other medical applications. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety, efficacy, and stability of the drug product.

科学研究应用

Estradiol Valerate EP Impurity H is used in various scientific research applications, including:

    Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.

    Biological Studies: Investigated for its potential biological activities and interactions with estrogen receptors.

    Medical Research: Studied for its role in hormone replacement therapy and its effects on various physiological processes.

    Industrial Applications: Utilized in the synthesis of other estrogenic compounds and in the development of new pharmaceutical formulations.

作用机制

Target of Action

Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, Estradiol Valerate EP Impurity H has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .

Biochemical Pathways

The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .

Pharmacokinetics

Estradiol Valerate EP Impurity H is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .

Result of Action

The action of Estradiol Valerate EP Impurity H results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of Estradiol Valerate EP Impurity H can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol

安全和危害

While specific safety and hazard information for Estradiol Valerate EP Impurity H is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol Valerate EP Impurity H typically involves the esterification of estradiol with valeric acid under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, and the reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of Estradiol Valerate and its impurities involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process includes multiple purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets regulatory standards.

化学反应分析

Types of Reactions

Estradiol Valerate EP Impurity H undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve solvents like dichloromethane or ethanol and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Estradiol Valerate, each with distinct chemical properties and potential biological activities.

相似化合物的比较

Estradiol Valerate EP Impurity H can be compared with other similar compounds such as:

    Estradiol: The parent compound, a naturally occurring estrogen.

    Estrone: Another naturally occurring estrogen with different biological activity.

    Estriol: A weaker estrogen compared to estradiol and estrone.

    Estradiol Acetate: An esterified form of estradiol with different pharmacokinetic properties.

    Estradiol Cypionate: Another esterified form used for prolonged release in hormone therapy.

Estradiol Valerate EP Impurity H is unique in its specific structure and the role it plays as an impurity in the context of pharmaceutical quality control and research .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Estradiol Valerate EP Impurity H involves the esterification of Estradiol EP Impurity G with Valeric acid.", "Starting Materials": [ "Estradiol EP Impurity G", "Valeric acid", "Dichloromethane", "Dimethylformamide", "Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Sodium bicarbonate", "Water" ], "Reaction": [ "Dissolve Estradiol EP Impurity G and Valeric acid in dichloromethane.", "Add Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine to the reaction mixture and stir for several hours.", "Add a sodium bicarbonate solution to the reaction mixture and stir.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the crude product by column chromatography using dimethylformamide and dichloromethane as the eluent.", "Obtain Estradiol Valerate EP Impurity H as a white solid." ] }

CAS 编号

1421283-56-8

分子式

C28H40O4

分子量

440.6 g/mol

IUPAC 名称

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1

InChI 键

RHEHQVRHZNOVQO-JGUUJACASA-N

手性 SMILES

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O

SMILES

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O

规范 SMILES

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O

同义词

(17β)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate;  2-Valerylestradiol Valerate; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。